2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate
Overview
Description
2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate, also known as DP-1, is a synthetic compound that has gained interest in the scientific community due to its potential as a research tool. DP-1 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate is not fully understood, but it is thought to act on multiple cellular pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate has several advantages as a research tool, including its ability to inhibit the growth of cancer cells and induce apoptosis, as well as its anti-inflammatory and antioxidant properties. However, there are also limitations to its use in lab experiments. For example, this compound is a synthetic compound that may not accurately reflect the effects of natural compounds found in living organisms. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate. One area of interest is the development of this compound analogs that may have improved efficacy or selectivity. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit AChE. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research.
In conclusion, this compound is a synthetic compound that has gained interest in the scientific community due to its potential as a research tool. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Scientific Research Applications
2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Properties
IUPAC Name |
phenacyl phenanthro[9,10-b]quinoxaline-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O3/c32-26(18-8-2-1-3-9-18)17-34-29(33)19-14-15-24-25(16-19)31-28-23-13-7-5-11-21(23)20-10-4-6-12-22(20)27(28)30-24/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMUODHMQOBROV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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